Iberverin

Catalog No.
S530293
CAS No.
505-79-3
M.F
C5H9NS2
M. Wt
147.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iberverin

CAS Number

505-79-3

Product Name

Iberverin

IUPAC Name

1-isothiocyanato-3-methylsulfanylpropane

Molecular Formula

C5H9NS2

Molecular Weight

147.3 g/mol

InChI

InChI=1S/C5H9NS2/c1-8-4-2-3-6-5-7/h2-4H2,1H3

InChI Key

LDKSCZJUIURGMW-UHFFFAOYSA-N

SMILES

CSCCCN=C=S

Solubility

Insoluble in water
Soluble (in ethanol)

Synonyms

1-Isothiocyanato-3-(methylthio)propane; 3-Methylmercaptopropyl isothiocyanate

Canonical SMILES

CSCCCN=C=S

Description

The exact mass of the compound Iberverin is 147.0176 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in watersoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Isothiocyanates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

Iberverin and its enzymatic breakdown products:

One study investigated the enzymatic breakdown of glucosinolates, precursor molecules that turn into isothiocyanates like Iberverin upon enzymatic breakdown. This study showed Iberverin's formation alongside other isothiocyanates when allyl glucosinolate, a precursor molecule, was broken down by specific enzymes [].

This research provides some insight into Iberverin's biochemical formation but doesn't explore its specific health effects.

Iberverin's presence in cruciferous vegetables:

Another study measured the concentration of Iberverin, along with other isothiocyanates, in Oxheart cabbage []. This highlights Iberverin's natural presence in certain vegetables but doesn't explore its medicinal properties.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Colourless to yellow liquid; Raddish-like, irritating aroma

XLogP3

2.6

Exact Mass

147.0176

Density

1.099-1.105

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YTT13BN94Z

GHS Hazard Statements

Aggregated GHS information provided by 1446 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (93.5%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (96.89%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (97.93%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.59%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (96.89%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (97.03%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (88.93%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (90.66%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

505-79-3

Wikipedia

Iberverin

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Propane, 1-isothiocyanato-3-(methylthio)-: ACTIVE

Dates

Modify: 2023-08-15
1: Ernst IM, Palani K, Esatbeyoglu T, Schwarz K, Rimbach G. Synthesis and Nrf2-inducing activity of the isothiocyanates iberverin, iberin and cheirolin. Pharmacol Res. 2013 Apr;70(1):155-62. doi: 10.1016/j.phrs.2013.01.011. Epub 2013 Feb 9. PubMed PMID: 23403058.
2: Bell L, Spadafora ND, Müller CT, Wagstaff C, Rogers HJ. Use of TD-GC-TOF-MS to assess volatile composition during post-harvest storage in seven accessions of rocket salad (Eruca sativa). Food Chem. 2016 Mar 1;194:626-36. doi: 10.1016/j.foodchem.2015.08.043. Epub 2015 Aug 14. PubMed PMID: 26471601; PubMed Central PMCID: PMC4615134.
3: Munday R, Munday CM. Induction of phase II detoxification enzymes in rats by plant-derived isothiocyanates: comparison of allyl isothiocyanate with sulforaphane and related compounds. J Agric Food Chem. 2004 Apr 7;52(7):1867-71. PubMed PMID: 15053522.
4: Wang N, Wang W, Liu C, Jin J, Shao B, Shen L. Inhibition of growth and induction of apoptosis in A549 cells by compounds from oxheart cabbage extract. J Sci Food Agric. 2016 Aug;96(11):3813-20. doi: 10.1002/jsfa.7575. Epub 2016 Feb 16. PubMed PMID: 26679410.
5: Mullaney JA, Kelly WJ, McGhie TK, Ansell J, Heyes JA. Lactic acid bacteria convert glucosinolates to nitriles efficiently yet differently from enterobacteriaceae. J Agric Food Chem. 2013 Mar 27;61(12):3039-46. doi: 10.1021/jf305442j. Epub 2013 Mar 15. PubMed PMID: 23461529.
6: Luang-In V, Narbad A, Nueno-Palop C, Mithen R, Bennett M, Rossiter JT. The metabolism of methylsulfinylalkyl- and methylthioalkyl-glucosinolates by a selection of human gut bacteria. Mol Nutr Food Res. 2014 Apr;58(4):875-83. doi: 10.1002/mnfr.201300377. Epub 2013 Oct 30. PubMed PMID: 24170324.
7: Kim SH, Singh SV. D,L-Sulforaphane causes transcriptional repression of androgen receptor in human prostate cancer cells. Mol Cancer Ther. 2009 Jul;8(7):1946-54. doi: 10.1158/1535-7163.MCT-09-0104. Epub 2009 Jul 7. PubMed PMID: 19584240; PubMed Central PMCID: PMC2779717.

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